Etifelmine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It is classified primarily as a pharmaceutical agent with potential applications in treating various medical conditions, particularly those related to the central nervous system. The compound is a derivative of an amine and is characterized by its hydrochloride salt form, which enhances its solubility and stability.
Etifelmine hydrochloride is synthesized through various chemical processes, often involving the modification of existing compounds to enhance their pharmacological properties. Its development is linked to research aimed at creating more effective therapeutic agents for neurological disorders.
Etifelmine hydrochloride falls under the category of amine derivatives and is specifically classified as a central nervous system stimulant. This classification is significant as it informs its potential therapeutic uses and mechanisms of action.
The synthesis of Etifelmine hydrochloride involves several key methods that are pivotal in developing this compound.
The synthesis may require specific conditions such as temperature control, solvent selection (e.g., acetic acid or diethyl ether), and catalyst optimization to achieve high yields and selectivity for the desired product .
The molecular structure of Etifelmine hydrochloride can be described using its chemical formula and structural representation.
The compound features a central amine group, which is essential for its biological activity, along with aromatic rings that contribute to its pharmacokinetic properties.
Etifelmine hydrochloride participates in several chemical reactions that are crucial for its functionality.
Reactions involving Etifelmine hydrochloride often require careful control of environmental factors such as pH and temperature to prevent degradation or undesired side reactions.
The mechanism of action of Etifelmine hydrochloride primarily revolves around its interaction with neurotransmitter systems in the brain.
Studies have shown that compounds similar to Etifelmine exhibit dose-dependent effects on neurotransmitter release, supporting its classification as a stimulant.
Understanding the physical and chemical properties of Etifelmine hydrochloride is essential for its application in pharmaceuticals.
Etifelmine hydrochloride has several scientific uses that highlight its therapeutic potential:
Etifelmine hydrochloride, systematically named 2-benzhydrylidenebutan-1-amine hydrochloride, is a synthetically derived amine compound. Its molecular formula is C17H19N·HCl or equivalently C17H20ClN, with a molecular weight of 273.80 g/mol [9]. The compound is cataloged under CAS Registry Number 1146-95-8 for the hydrochloride salt and 341-00-4 for the free base [2] [7]. It belongs to the diarylmethane chemical class, characterized by a central carbon atom flanked by two aromatic rings (diphenylmethylene group) and an aliphatic butylamine chain [10]. Key identifiers include:
Structurally, the compound features an achiral geometry with no defined stereocenters or E/Z isomerism [7]. The hydrochloride salt enhances aqueous solubility and stability, critical for pharmacological applications .
Table 1: Molecular Identity of Etifelmine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C17H20ClN |
Molecular Weight | 273.80 g/mol |
CAS Registry Number | 1146-95-8 |
IUPAC Name | 2-benzhydrylidenebutan-1-amine hydrochloride |
Chemical Class | Diarylmethane / Substituted alkylamine |
Canonical SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN.Cl |
Etifelmine hydrochloride emerged in the 1960s under the trade name Gilutensin® as a potential therapy for hypotensive circulatory disorders. Early clinical studies (1964–1965) investigated its efficacy in stabilizing blood pressure in patients with regulatory dysfunction [2] [3]. Its synthesis pathway, documented in German patent DE 1122514 (1962), involved:
Despite promising initial results in improving vascular tone, clinical development was discontinued by the 1970s. No peer-reviewed studies or therapeutic applications have been reported beyond 1970, indicating termination in early development phases [2] [7]. The compound’s disappearance from clinical practice coincided with the advent of alternative vasoactive agents with optimized efficacy and safety profiles.
Etifelmine hydrochloride functions as a central nervous system (CNS) stimulant with pronounced effects on cardiovascular regulation. Its primary mechanism involves modulating catecholaminergic pathways:
Preclinical studies classified it as a sympathomimetic amine, though its receptor affinity profile differs from classical agents like etilefrine (which primarily targets peripheral α/β-adrenergic receptors) [5] [6]. Etifelmine’s CNS-mediated action made it uniquely suited for hypotensive states arising from autonomic dysregulation rather than hypovolemia [3].
Table 2: Pharmacodynamic Profile in Hypotension Management
Parameter | Effect | Proposed Mechanism |
---|---|---|
Vascular Tone | Increased peripheral resistance | Norepinephrine reuptake inhibition |
Cardiac Output | Enhanced stroke volume and contractility | Dopaminergic and β1-adrenergic stimulation |
Orthostatic Stability | Improved postural blood pressure control | CNS-mediated sympathetic activation |
Comparative analyses highlight its distinction from peripherally acting agents:
"Unlike etilefrine—which directly activates α1-adrenergic receptors—etifelmine’s efficacy hinges on amplifying endogenous catecholamine signaling via reuptake inhibition and receptor sensitization" [5].
Though obsolete clinically, etifelmine hydrochloride remains a tool for studying catecholamine dynamics in circulatory pathophysiology. Its legacy underscores the complexity of blood pressure regulation and historical approaches to manipulating monoaminergic pathways for cardiovascular support [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1